alpha-Aziridinyl-beta(p-chlorobenzoyl)propionic acid anilide
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Overview
Description
Alpha-Aziridinyl-beta(p-chlorobenzoyl)propionic acid anilide: is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is part of the aziridine family, which is characterized by a three-membered nitrogen-containing ring. The presence of the p-chlorobenzoyl group and the propionic acid anilide moiety further enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Aziridinyl-beta(p-chlorobenzoyl)propionic acid anilide typically involves the reaction of aziridine with beta(p-chlorobenzoyl)propionic acid anilide under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the aziridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Alpha-Aziridinyl-beta(p-chlorobenzoyl)propionic acid anilide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Substitution Reactions: The presence of the p-chlorobenzoyl group allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in ring-opening reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with amines can lead to the formation of amino derivatives .
Scientific Research Applications
Chemistry: In chemistry, alpha-Aziridinyl-beta(p-chlorobenzoyl)propionic acid anilide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential immunotropic activity, modulating both humoral and cellular immune responses .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anticancer and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as coatings and adhesives, due to its reactive aziridine ring .
Mechanism of Action
The mechanism of action of alpha-Aziridinyl-beta(p-chlorobenzoyl)propionic acid anilide involves the activation of its aziridine ring, which can react with various nucleophiles. This reactivity allows the compound to interact with biological molecules, potentially leading to immunomodulatory effects . The molecular targets and pathways involved in these effects are still under investigation, but they may include interactions with cellular proteins and enzymes .
Comparison with Similar Compounds
Aziridine Alkaloids: Natural and synthetic aziridine-containing compounds with similar biological activities.
Beta-Lactams: Compounds with a similar three-membered ring structure but containing an oxygen atom instead of nitrogen.
Uniqueness: Alpha-Aziridinyl-beta(p-chlorobenzoyl)propionic acid anilide is unique due to its specific combination of the aziridine ring, p-chlorobenzoyl group, and propionic acid anilide moiety. This combination enhances its chemical reactivity and potential biological activity compared to other aziridine derivatives .
Properties
CAS No. |
116356-05-9 |
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Molecular Formula |
C18H17ClN2O2 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-8-6-13(7-9-14)17(22)12-16(21-10-11-21)18(23)20-15-4-2-1-3-5-15/h1-9,16H,10-12H2,(H,20,23) |
InChI Key |
PQTARHFGIQAUPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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